

Application Note: Strategic Utilization of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (CMCA)

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Compound of Interest

Compound Name:	4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
CAS No.:	919799-84-1
Cat. No.:	B1400785

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Part 1: The Pharmacophore & Medicinal Utility

CMCA represents a "privileged structure" in modern drug discovery. It combines a rigid aliphatic core with a lipophilic ether tail, offering a unique balance of physicochemical properties that address common liabilities in lead optimization (e.g., metabolic instability, poor solubility, or hERG toxicity).

Core Structural Advantages

- Conformational Rigidity:** The trans-1,4-cyclohexane ring acts as a rigid spacer, defining a precise vector between the primary amine (cationic interaction site) and the distal cyclopropyl ether. This reduces the entropic penalty upon protein binding compared to flexible alkyl chains.

- **Metabolic Shielding:** The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but lacks the susceptible α -hydrogens, reducing the rate of oxidative dealkylation by Cytochrome P450 enzymes.
- **Lipophilic Vectoring:** The (cyclopropylmethoxy)methyl tail extends into deep hydrophobic pockets (e.g., the hydrophobic back-cleft of kinase ATP binding sites) without significantly increasing molecular weight (MW < 200 Da).

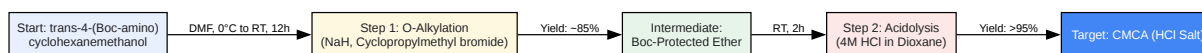
Physicochemical Profile (Calculated)

Property	Value	Significance in Drug Design
Molecular Weight	183.29 g/mol	Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP	-1.9 - 2.1	Optimal range for membrane permeability without high lipophilicity-driven toxicity.
TPSA	35.25 Å ²	High blood-brain barrier (BBB) penetration potential (CNS active).
pKa (Amine)	~10.5	Predominantly protonated at physiological pH; forms salt bridges with Asp/Glu residues.
Stereochemistry	trans-isomer	Preferred for linear extension in binding pockets.

Part 2: Validated Synthesis Protocol

Objective: Synthesize **trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CMCA)** with >98% purity. Precursor: trans-4-(Boc-amino)cyclohexanemethanol (Commercially available, CAS: 166741-29-3).

Reaction Scheme (DOT Diagram)



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Figure 1: Two-step synthesis of CMCA from protected amino-alcohol.

Detailed Methodology

Step 1: Williamson Ether Synthesis

Rationale: The Boc-protected amine is stable to sodium hydride (NaH), allowing selective alkylation of the primary alcohol.

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Reagents:
 - trans-4-(Boc-amino)cyclohexanemethanol (1.0 eq, 10 mmol).
 - Sodium Hydride (60% dispersion in oil) (1.5 eq, 15 mmol).
 - (Bromomethyl)cyclopropane (1.2 eq, 12 mmol).
 - Anhydrous DMF (Dimethylformamide) (50 mL).
- Procedure:
 - Dissolve the starting alcohol in anhydrous DMF under N₂. Cool to 0°C (ice bath).
 - Add NaH portion-wise over 15 minutes. (Caution: gas evolution).
 - Stir at 0°C for 30 minutes until gas evolution ceases.

- Add (bromomethyl)cyclopropane dropwise via syringe.
- Warm to Room Temperature (RT) and stir for 12 hours.
- Workup: Quench with saturated (aq). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over , filter, and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc 4:1).
 - Checkpoint: Verify Intermediate via LC-MS (Expected M+H: ~284 - Boc loss or +Na adduct).

Step 2: Boc-Deprotection

Rationale: Acidic cleavage removes the carbamate to yield the free amine salt, ready for coupling.

- Reagents:
 - Boc-intermediate from Step 1.[\[1\]](#)
 - 4M HCl in 1,4-Dioxane (10 eq).
- Procedure:
 - Dissolve the intermediate in minimal dry Dioxane or DCM.
 - Add 4M HCl/Dioxane solution at 0°C.
 - Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) should form.
- Isolation:
 - Dilute with diethyl ether () to maximize precipitation.

- Filter the solid under vacuum. Wash with cold ether.
- Dry under high vacuum.
- Yield: Typically >90% for this step.

Part 3: Medicinal Chemistry Applications

Case Study A: Rho-Kinase (ROCK) Inhibitor Design

ROCK inhibitors (e.g., Fasudil, Ripasudil) are critical for treating glaucoma (by lowering intraocular pressure) and cardiovascular diseases. The "hinge-binding" region of these drugs typically consists of an isoquinoline or indazole, while the "tail" extends towards the solvent front.

Application of CMCA: CMCA serves as an optimal "tail" replacement for the homopiperazine ring found in Fasudil.

- Mechanism: The primary amine of CMCA forms a critical hydrogen bond with Asp160 (ROCK1 numbering) or similar residues in the active site.
- Advantage: The cyclopropyl ether extends into the hydrophobic pocket adjacent to the ATP site, improving potency () and selectivity against PKA (Protein Kinase A).

Workflow: Coupling CMCA to a Kinase Core

- Core: 6-Chloro-isoquinoline-5-sulfonyl chloride (Standard ROCK scaffold).
- Reaction: Sulfonamide formation.
 - Mix CMCA (HCl salt) with the sulfonyl chloride in DCM with excess Triethylamine ().
 - Stir 4h at RT.

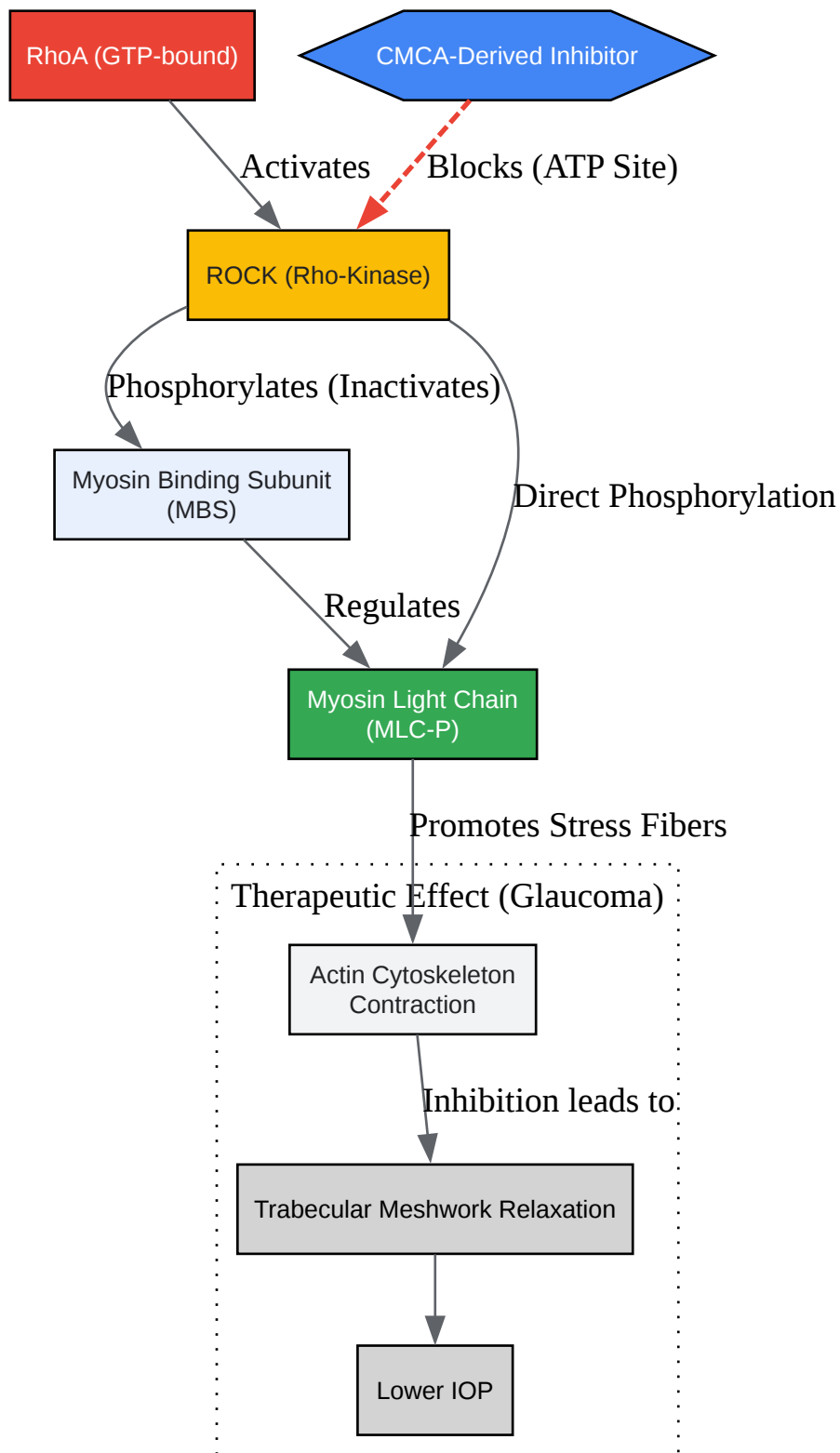
- Outcome: A potent ROCK inhibitor analog with improved lipophilic efficiency (LipE) compared to the benzyl-amine analog.

Case Study B: GPCR Ligand Linker (Histamine H3)

In Histamine H3 receptor antagonists, a basic amine is required to interact with Asp114 in TM3. The linker connecting this amine to the lipophilic "west-end" moiety is crucial for subtype selectivity.

- CMCA Role: Acts as a semi-rigid linker. The cyclohexane ring restricts the conformational space, reducing the entropic cost of binding.
- Design Strategy: Use Reductive Amination.
 - React CMCA with a diverse set of aromatic aldehydes (e.g., 4-cyanobenzaldehyde).
 - Conditions:
 , DCE, catalytic Acetic Acid.
 - Result: A library of secondary amines probing the H3 receptor's secondary binding pocket.

Signaling Pathway Context (ROCK Inhibition)



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Figure 2: Mechanism of action for CMCA-derived ROCK inhibitors in lowering intraocular pressure (IOP).

Part 4: Analytical & Quality Control

When using CMCA in library synthesis, quality control is paramount due to the potential for cis/trans isomerization during harsh synthesis conditions (though the Boc-route preserves stereochemistry).

QC Protocol:

- ¹H NMR (DMSO-d₆):
 - Look for the doublet at ~3.2 ppm (O-CH₂-Cyclopropyl).
 - Verify the trans-coupling constant of the methine protons on the cyclohexane ring (Hz). Cis isomers typically show smaller couplings (Hz).
- LC-MS:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
 - Detection: ESI+ (M+H = 184.17).

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